molecular formula C13H20N2 B3370086 1-Benzyl-3,5-dimethylpiperazine CAS No. 3138-89-4

1-Benzyl-3,5-dimethylpiperazine

Cat. No.: B3370086
CAS No.: 3138-89-4
M. Wt: 204.31 g/mol
InChI Key: HTDQGGNOPNSEKT-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-dimethylpiperazine (CAS: 55115-99-6) is a piperazine derivative with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol. Its stereospecific form, (3R,5S)-1-Benzyl-3,5-dimethylpiperazine, is commercially available with >95% purity and is used in research targeting cannabinoid receptors, neuropsychiatric disorders (e.g., schizophrenia, anxiety), and pain management .

Biological Activity

1-Benzyl-3,5-dimethylpiperazine (BDMP) is a cyclic amine characterized by a piperazine ring, which is substituted with a benzyl group and two methyl groups at the 3 and 5 positions. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of approximately 204.31 g/mol. The unique structure of BDMP contributes to its diverse biological activities, particularly in neuropharmacology and medicinal chemistry.

  • Molecular Formula: C₁₃H₂₀N₂
  • Molecular Weight: 204.31 g/mol
  • Structure: BDMP features a piperazine ring with a benzyl group at one nitrogen atom and two methyl groups at the 3 and 5 positions.

The biological activity of BDMP is primarily mediated through its interactions with various neurotransmitter receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing numerous biochemical pathways. Specifically, BDMP has been studied for its potential interactions with dopamine receptors, which are crucial in mood regulation and cognitive functions.

Neuropharmacological Effects

BDMP has shown promise in influencing neurotransmitter systems, particularly those related to dopamine. Research indicates that it may have implications for treating psychiatric disorders due to its ability to modulate receptor activity.

Potential Applications in Drug Development

This compound serves as a building block for synthesizing more complex pharmaceutical compounds. Its structural characteristics make it an attractive candidate for developing new drugs targeting various biological pathways .

Study on Receptor Binding

In studies investigating the binding affinity of BDMP to dopamine receptors, it was observed that the compound could effectively interact with these receptors, suggesting potential applications in mood regulation therapies.

Synthesis and Derivatives

Research into the synthesis of BDMP has highlighted its role as an intermediate in creating derivatives with enhanced biological activity. Various synthetic routes have been explored to modify the piperazine structure, aiming to improve pharmacological properties while maintaining low toxicity profiles.

Data Tables

PropertyValue
Molecular FormulaC₁₃H₂₀N₂
Molecular Weight204.31 g/mol
Binding AffinityHigh affinity for dopamine receptors (specific values not disclosed)
Potential ApplicationsNeuropharmacology, drug synthesis

Scientific Research Applications

Synthesis of 1-Benzyl-3,5-dimethylpiperazine

The synthesis of BDMP typically involves the nucleophilic substitution of benzyl chloride with 3,5-dimethylpiperazine under basic conditions. The following table summarizes the synthetic route:

StepDescription
Starting Materials Benzyl chloride and 3,5-dimethylpiperazine
Reaction Conditions Basic conditions using sodium hydride or potassium carbonate in solvents like DMF or THF
Purification Techniques such as recrystallization or column chromatography are employed to obtain pure BDMP

Pharmacological Research

BDMP has been investigated for its potential as a pharmacological agent due to its interaction with various biological targets:

  • Neurotransmitter Modulation : BDMP has shown potential as a ligand for dopamine and serotonin receptors, influencing neurotransmitter systems involved in mood regulation and cognition .
  • Antidepressant Potential : Studies indicate that BDMP may enhance serotonergic transmission, potentially alleviating symptoms associated with mood disorders .
  • Anticancer Properties : Research has explored BDMP's ability to inhibit tumor growth in vitro, particularly in leukemia treatment by affecting cell cycle regulation .

Coordination Chemistry

BDMP's structure allows it to act as a ligand in coordination chemistry. Its ability to form metal complexes opens avenues for applications in catalysis and materials science .

Case Studies

Several studies have highlighted the biological implications of BDMP:

  • Neuropharmacological Studies : Investigations have demonstrated that BDMP can enhance serotonergic transmission, which may alleviate symptoms associated with mood disorders .
  • Anticancer Research : In vitro studies have shown promising results regarding BDMP's ability to inhibit tumor growth by modulating specific cellular pathways .
  • Comparative Studies : When compared to structurally similar compounds like (3R,5R)-1-benzyl-3,5-dimethylpiperazine, differences in biological activity have been noted due to variations in stereochemistry .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzyl-3,5-dimethylpiperazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation of piperazine derivatives. For example, trans-2,5-dimethylpiperazine can be functionalized with benzyl groups under controlled pH and temperature to avoid side reactions. Neutralization steps with diphosphoric acid (H₄P₂O₇) at low temperatures (e.g., 0–5°C) improve crystallinity, as shown in hybrid metal halide syntheses . Solvent polarity and stoichiometric ratios of reagents (e.g., peptide catalysts vs. dimethylpiperazine) are critical to minimize competing pathways .

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for determining absolute configurations. For example, the (2R,5S)-stereoisomer of Boc-protected dimethylpiperazine was confirmed via SCXRD by analyzing bond angles and torsion angles in the piperazine ring. Crystallization in polar aprotic solvents (e.g., DMF) enhances lattice stability for high-resolution data .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution?

  • Methodological Answer : NMR (¹H/¹³C) and mass spectrometry (MS) are standard. For instance, ¹H NMR distinguishes axial vs. equatorial protons in the piperazine ring, with coupling constants (J = 10–12 Hz) indicating trans-diaxial configurations. High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular ions (e.g., m/z 142 [M⁺] for ethyl derivatives) .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric organocatalysis?

  • Methodological Answer : The compound acts as a chiral auxiliary or co-catalyst by stabilizing transition states via hydrogen bonding. In peptide-catalyzed Michael additions, dimethylpiperazine improves enantiomeric excess (ee) by 20–30% in chloroform due to its pKa (9.83), which facilitates proton transfer to polarize substrates. Solvent polarity modulates its role: in DMSO, competitive protonation reduces ee, necessitating solvent screening .

Q. What structural features of this compound contribute to its free radical scavenging activity?

  • Methodological Answer : The tertiary amine groups and benzyl aromatic system enable electron donation and proton diffusion. In ABTS/DPPH assays, the compound exhibits IC₅₀ values <10 µM, outperforming CuCl₄ hybrids. Substituents at the 3,5-positions (e.g., methyl groups) increase steric accessibility to reactive sites, enhancing scavenging kinetics .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across cancer cell lines?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., <0.5 µM in pancreatic vs. >10 µM in breast cancer) arise from cell-specific uptake or autophagic flux modulation. Structure-activity relationship (SAR) studies show that N-benzylation improves mTORC1 inhibition, while pyrazole ring modifications alter metabolic stability. Cross-validation using 3D spheroid models and transcriptomic profiling is recommended .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer : Continuous flow reactors reduce side reactions (e.g., over-alkylation) by maintaining precise stoichiometric control. Catalytic systems (e.g., Amberlite IR 120 resin) enable efficient ion exchange, as demonstrated in diphosphate salt syntheses. Post-synthesis purification via recrystallization in ethanol/water mixtures (1:3 v/v) removes <5% impurities .

Q. Experimental Design & Data Analysis

Q. How to design kinetic studies to evaluate the catalytic turnover of this compound in iminium-ion activation?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor enamine formation rates (λ = 300–400 nm) under varying pH (6–10) and temperature (20–40°C). Pseudo-first-order kinetics with cyclohexenone as the substrate reveal rate constants (kₐₚₚ) of 0.05–0.2 s⁻¹, correlating with dimethylpiperazine concentration .

Q. What computational methods predict the supramolecular assembly of this compound in hybrid perovskites?

  • Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-311+G*) model non-covalent interactions (e.g., H-bonding, π-stacking) between the benzyl group and metal halide frameworks. Hirshfeld surface analysis quantifies intermolecular contacts, showing 60–70% H···Cl interactions in CuCl₄ hybrids .

Q. How to validate the role of this compound in autophagy modulation using CRISPR-Cas9 knockout models?

  • Methodological Answer : Generate ATG5/ATG7-knockout cancer cell lines (e.g., MIA PaCa-2) and compare autophagosome formation (LC3-II/LC3-I ratio) via Western blot. Co-treatment with dimethylpiperazine (10 µM) and chloroquine (lysosomal inhibitor) restores autophagic flux in wild-type but not knockout cells, confirming mTORC1-dependent mechanisms .

Comparison with Similar Compounds

Structural Analogues of Piperazine Derivatives

Table 1: Substituent Variations in Benzylpiperazine Analogues

Compound Name Substituents Key Structural Differences Biological/Physical Properties References
1-Benzyl-3,5-dimethylpiperazine N1-benzyl; 3,5-dimethyl Symmetric methyl groups at 3,5 positions High stereochemical rigidity; neuroactive potential
1-(3,4-Methylenedioxyphenyl)piperazine N1-(3,4-methylenedioxyphenyl) Methylenedioxy ring substituent Serotonergic activity (e.g., psychoactive effects)
1-(3-Trifluoromethylphenyl)piperazine N1-(3-CF₃-phenyl) Electron-withdrawing CF₃ group Enhanced metabolic stability; receptor selectivity
1-(4-Methoxyphenyl)piperazine N1-(4-OCH₃-phenyl) Electron-donating methoxy group Altered pharmacokinetics; antidepressant activity
1-(3,5-Dimethoxybenzyl)piperazine N1-(3,5-dimethoxybenzyl) Methoxy groups at benzyl para positions Improved solubility; CNS-targeted applications

Carcinogenic Nitroso Derivatives

Table 2: Carcinogenicity of Nitroso-3,5-dimethylpiperazine Derivatives

Compound Substituents Tumor Incidence (Fischer 344 Rats) Primary Tumor Sites Latency Period (Weeks) References
1-Nitroso-3,5-dimethylpiperazine None 100% Thymic lymphomas, leukemia 30
1-Nitroso-3,4,5-trimethylpiperazine Additional 4-methyl 100% Thymic lymphomas, leukemia 26
1-Nitroso-3,5-dimethyl-4-acetylpiperazine 4-acetyl 100% Esophageal tumors 30
1-Nitroso-3,5-dimethyl-4-benzoylpiperazine 4-benzoyl Low incidence (~10%) Forestomach tumors >50

Key Findings :

  • Bulky substituents (e.g., benzoyl) significantly reduce carcinogenicity, likely due to steric hindrance of metabolic activation .

Table 3: Comparison of Poly(terephthaloyl-trans-2,5-dimethylpiperazine) (PTDP) and Poly(phthaloyl-trans-2,5-dimethylpiperazine) (PPDP)

Property PTDP PPDP References
Backbone Structure Phenyl ring linked at terephthaloyl (para) position Phenyl ring linked at phthaloyl (ortho) position
Persistence Length (q) ~70 Å in trifluoroethanol (TFE) and m-cresol ~45 Å in m-cresol
Chain Stiffness Higher stiffness due to para-linkage Reduced stiffness due to ortho-linkage
Solubility Soluble in TFE and m-cresol Soluble in m-cresol

Implications :

  • PTDP’s para-linked structure enhances chain rigidity, making it suitable for high-performance materials requiring thermal stability .

Table 4: Bioactive Piperazine Derivatives with Modified Substituents

Compound Substituents Applications Key Findings References
1-Benzyl-3(S)-ethyl-piperazine-2,5-dione 3-ethyl; 2,5-dione Anticancer, neuroprotective Inhibits cancer cell proliferation
Benzyl(S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate Allylic acetate-derived side chain Chiral synthesis; enzyme inhibition 93% enantiomeric excess (ee)
1-(5-Nitroaryl-thiadiazol-2-yl)piperazine Thiadiazole-nitroaryl moiety Antimicrobial, antitumor Broad-spectrum activity

Properties

IUPAC Name

1-benzyl-3,5-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDQGGNOPNSEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278985
Record name 3,5-Dimethyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3138-89-4
Record name 3,5-Dimethyl-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3138-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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